nor-4
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Overview
Description
Nor-4: is a nitric oxide (NO) donor compound with the chemical formula C14H18N4O4 and a molecular weight of 306.32 g/mol . It is known for its ability to release nitric oxide in a controlled manner, making it a valuable tool in scientific research, particularly in the study of nitric oxide’s biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of nor-4 involves several steps, including hydrolysis, hydrogenation, and condensation reactions. . The reaction conditions typically involve the use of solvents like acetone and reagents such as trichloroiminocyanuric acid .
Industrial Production Methods: Industrial production of this compound is designed to be cost-effective and environmentally friendly. The process involves fewer materials, low-cost reagents, and simple preparation steps, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Nor-4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield different nitric oxide derivatives, while reduction can produce various amine compounds .
Scientific Research Applications
Nor-4 has a wide range of applications in scientific research:
Chemistry: In chemistry, this compound is used as a nitric oxide donor to study the effects of nitric oxide on various chemical reactions and processes .
Biology: In biological research, this compound is used to investigate the role of nitric oxide in cellular signaling, vasodilation, and immune response .
Medicine: this compound has potential therapeutic applications due to its ability to release nitric oxide, which is known to have vasodilatory and anti-inflammatory effects .
Industry: In the industrial sector, this compound is used in the development of nitric oxide-releasing materials and coatings, which have applications in medical devices and environmental protection .
Mechanism of Action
Nor-4 releases nitric oxide in a controlled manner, which then interacts with various molecular targets and pathways in the body. Nitric oxide is known to activate guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This molecule plays a crucial role in vasodilation, neurotransmission, and immune response .
Comparison with Similar Compounds
Nor-3: Another nitric oxide donor with a similar structure but different release kinetics.
Nor-5: A compound with a longer half-life for nitric oxide release compared to nor-4.
Uniqueness: this compound is unique due to its specific release rate of nitric oxide, which makes it particularly useful for studies requiring precise control over nitric oxide levels .
Properties
CAS No. |
163180-50-5 |
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Molecular Formula |
C14H18N4O4 |
Molecular Weight |
306.32 g/mol |
IUPAC Name |
N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H18N4O4/c1-3-11(10(2)18(21)22)7-13(17-20)9-16-14(19)12-5-4-6-15-8-12/h4-8,10,20H,3,9H2,1-2H3,(H,16,19)/b11-7+,17-13- |
InChI Key |
KIWSYRHAAPLJFJ-DNZSEPECSA-N |
Isomeric SMILES |
CC/C(=C\C(=N\O)\CNC(=O)C1=CN=CC=C1)/C(C)[N+](=O)[O-] |
SMILES |
CCC(=CC(=NO)CNC(=O)C1=CN=CC=C1)C(C)[N+](=O)[O-] |
Canonical SMILES |
CCC(=CC(=NO)CNC(=O)C1=CN=CC=C1)C(C)[N+](=O)[O-] |
Synonyms |
FR 144420 FR-144420 FR144420 N-(4-ethyl-3-(hydroxyimino)-5-nitro-3-hexen-1-yl)-3-pyridinecarboxamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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